molecular formula C18H17FN4O2 B2705335 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-71-9

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2705335
CAS No.: 866866-71-9
M. Wt: 340.358
InChI Key: LTKUQBVLNHSBKG-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition), which provides high yields and regioselectivity.

    Introduction of the Ethoxyphenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the ethoxy and fluoro substituents are added to the phenyl rings.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amide coupling reaction, often using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid for nucleophilic attack by an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize reaction conditions and yields. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the biological activity associated with triazole derivatives, such as antifungal, antibacterial, and anticancer properties.

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)urea
  • 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea
  • 1-(4-ethoxyphenyl)-3-(2-fluorophenyl)urea

Uniqueness

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to similar compounds with urea or other functional groups. The combination of ethoxyphenyl and fluorophenyl groups further enhances its potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKUQBVLNHSBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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